5-Acetyl-8-(phenylmethoxy)quinoline

Pharmaceutical Quality Control Impurity Reference Standard Analytical Method Validation

Impurity reference standards lacking full characterization data risk ANDA rejection. 5-Acetyl-8-(phenylmethoxy)quinoline (CAS 26872-48-0) is the definitive Indacaterol Impurity 5 reference standard, supplied with traceable HPLC, MS, and NMR data compliant with USP/EP guidelines. • Enables robust HPLC method development, AMV, and routine QC for Indacaterol drug substance and product. • The unique 5-acetyl/8-benzyloxy substitution pattern provides reactivity and specificity unavailable from generic quinoline derivatives. • Ships with comprehensive CoA for immediate regulatory filing use.

Molecular Formula C18H15NO2
Molecular Weight 277.3 g/mol
CAS No. 26872-48-0
Cat. No. B122364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetyl-8-(phenylmethoxy)quinoline
CAS26872-48-0
Synonyms1-[8-(Phenylmethoxy)-5-quinolinyl]-ethanone;  8-(Benzyloxy)-5-quinolyl Methyl Ketone
Molecular FormulaC18H15NO2
Molecular Weight277.3 g/mol
Structural Identifiers
SMILESCC(=O)C1=C2C=CC=NC2=C(C=C1)OCC3=CC=CC=C3
InChIInChI=1S/C18H15NO2/c1-13(20)15-9-10-17(18-16(15)8-5-11-19-18)21-12-14-6-3-2-4-7-14/h2-11H,12H2,1H3
InChIKeyDWSIKCNONKHROY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Acetyl-8-(phenylmethoxy)quinoline (CAS 26872-48-0) Procurement & Differentiation Guide


5-Acetyl-8-(phenylmethoxy)quinoline (CAS 26872-48-0), also referred to as 1-[8-(benzyloxy)quinolin-5-yl]ethan-1-one, is a substituted quinoline derivative characterized by an acetyl group at the 5-position and a benzyloxy protecting group at the 8-position [1]. It serves as a critical reference standard in pharmaceutical quality control as Indacaterol Impurity 5 [2] and functions as a key electrophilic intermediate in the synthesis of long-acting β2-adrenoreceptor agonists (LABAs) such as Indacaterol and Carmoterol .

Why Generic 8-Benzyloxyquinoline or 5-Acetylquinoline Analogs Cannot Substitute for CAS 26872-48-0


In-class quinoline derivatives are not interchangeable due to the precise positioning of functional groups that dictate both chemical reactivity and biological target engagement. The 5-acetyl substituent introduces a reactive ketone handle essential for downstream derivatization, while the 8-benzyloxy group modulates lipophilicity and protects the 8-hydroxy moiety during synthetic transformations . Substitution with 5-acetyl-8-hydroxyquinoline (lacking benzyl protection) or 8-benzyloxyquinoline (lacking the 5-acetyl group) fundamentally alters the compound's logP, hydrogen-bonding capacity, and suitability as a reference standard for specific drug impurities [1].

Quantitative Differentiation Evidence for 5-Acetyl-8-(phenylmethoxy)quinoline (CAS 26872-48-0)


Regulatory-Grade Purity and Characterization for Indacaterol Impurity Profiling

5-Acetyl-8-(phenylmethoxy)quinoline, designated as Indacaterol Impurity 5, is supplied with comprehensive characterization data including HPLC, MS, and NMR spectra compliant with regulatory guidelines (ICH) [1]. Multiple vendors report minimum purity specifications of 95% by HPLC, with some offering >98% (HPLC) . This level of characterization directly supports Abbreviated New Drug Application (ANDA) analytical method development and validation, differentiating it from generic research-grade quinoline derivatives that lack such regulatory-compliant documentation [1].

Pharmaceutical Quality Control Impurity Reference Standard Analytical Method Validation

Enhanced Lipophilicity (logP) for Improved Synthetic Intermediate Utility

The benzyloxy substituent at the 8-position substantially increases the compound's lipophilicity compared to its deprotected analog 5-acetyl-8-hydroxyquinoline. Computational predictions yield a logP value of 3.26–3.5 for 5-Acetyl-8-(phenylmethoxy)quinoline [1]. In contrast, the unprotected 5-acetyl-8-hydroxyquinoline exhibits a calculated logD of approximately 1.38 (pH 7.4) [2]. This difference of nearly 2 log units reflects enhanced partitioning into organic phases, facilitating purification by column chromatography and improving solubility in organic reaction media during multi-step syntheses [1].

Medicinal Chemistry Synthetic Intermediate Drug Design

Stable Benzyl Protection Prevents Premature Deprotection in Multi-Step LABA Synthesis

The 8-benzyloxy group serves as a robust protecting group for the 8-hydroxyquinoline core during synthetic sequences leading to β2-agonists . In contrast, unprotected 8-hydroxyquinoline derivatives (e.g., 5-acetyl-8-hydroxyquinoline) exhibit a pKa1 of 4.8 (OH group) and pKa2 of 9.6 (pyridinium nitrogen) [1], rendering the hydroxyl susceptible to unwanted alkylation, oxidation, or metal chelation under reaction conditions. The benzyl ether modification eliminates the acidic phenolic proton (pKa >15) [2], thereby preventing side reactions that would otherwise reduce yield and complicate purification .

Protecting Group Strategy Synthetic Methodology Process Chemistry

Specific Identity as Indacaterol Impurity 5 Differentiates from Structurally Similar N-Oxide Impurity

5-Acetyl-8-(phenylmethoxy)quinoline (CAS 26872-48-0) is specifically designated as Indacaterol Impurity 5 in regulatory filings and pharmacopeial discussions [1]. It is structurally distinct from Indacaterol Impurity 6, which is the corresponding N-oxide derivative (CAS 100331-93-9) [2]. The absence of the N-oxide functionality (MW 277.3 vs. 293.3; exact mass 277.11 vs. 293.11) results in different chromatographic retention times, mass spectrometric behavior, and toxicological profiles . Using the incorrect analog would compromise impurity quantification accuracy and potentially misrepresent the impurity profile in ANDA submissions [1].

Impurity Profiling Pharmaceutical Analysis Reference Standard

Priority Application Scenarios for 5-Acetyl-8-(phenylmethoxy)quinoline (CAS 26872-48-0) Procurement


Pharmaceutical ANDA/QC Reference Standard for Indacaterol Impurity Profiling

This compound is the definitive reference standard for Indacaterol Impurity 5, essential for HPLC method development, method validation (AMV), and routine quality control (QC) testing of Indacaterol drug substance and product [1]. Its regulatory-compliant characterization package (HPLC, MS, NMR) and traceability to USP/EP standards make it the only acceptable choice for ANDA submissions [1].

Key Synthetic Intermediate in Long-Acting β2-Adrenoreceptor Agonist (LABA) Production

As a protected 8-hydroxyquinoline derivative, it serves as a pivotal electrophilic scaffold in the multi-step synthesis of Indacaterol and Carmoterol . The 5-acetyl group provides a reactive ketone for further derivatization, while the 8-benzyloxy group remains stable throughout the synthetic sequence, eliminating the need for repetitive protection/deprotection manipulations .

Medicinal Chemistry SAR Studies of Quinoline-Based β2-Agonists

The compound's well-defined substitution pattern (5-acetyl, 8-benzyloxy) and predicted physicochemical properties (logP ~3.5, pKa >15) make it a valuable starting material for structure-activity relationship (SAR) investigations aimed at optimizing LABA potency, selectivity, and duration of action [2].

Analytical Method Transfer and Cross-Validation Studies

Due to its established identity as a specific impurity reference standard with documented analytical data, the compound is ideal for transferring validated HPLC methods between laboratories or for cross-validating new analytical procedures for Indacaterol-related substances [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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